molecular formula C8H9FN2O2 B13562494 1-(4-Fluoro-2-nitrophenyl)ethan-1-amine

1-(4-Fluoro-2-nitrophenyl)ethan-1-amine

Cat. No.: B13562494
M. Wt: 184.17 g/mol
InChI Key: BAGOOCKJXFEZRA-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-nitrophenyl)ethan-1-amine is an organic compound with the molecular formula C8H9FN2O2 It is characterized by the presence of a fluoro group and a nitro group attached to a phenyl ring, along with an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-2-nitrophenyl)ethan-1-amine typically involves the nitration of 4-fluoroacetophenone followed by reductive amination. The nitration process introduces the nitro group to the phenyl ring, and the subsequent reductive amination converts the ketone group to an amine. Common reagents used in these reactions include nitric acid for nitration and reducing agents such as sodium borohydride for the amination step .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-2-nitrophenyl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Fluoro-2-nitrophenyl)ethan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-nitrophenyl)ethan-1-amine involves its interaction with specific molecular targets. The fluoro and nitro groups can participate in various biochemical pathways, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Fluoro-2-nitrophenyl)ethan-1-amine is unique due to the combination of fluoro and nitro groups on the phenyl ring, along with the ethanamine moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C8H9FN2O2

Molecular Weight

184.17 g/mol

IUPAC Name

1-(4-fluoro-2-nitrophenyl)ethanamine

InChI

InChI=1S/C8H9FN2O2/c1-5(10)7-3-2-6(9)4-8(7)11(12)13/h2-5H,10H2,1H3

InChI Key

BAGOOCKJXFEZRA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)F)[N+](=O)[O-])N

Origin of Product

United States

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